molecular formula C9H13N3O5 B1655040 Arabinofuranosylcytosine CAS No. 3083-52-1

Arabinofuranosylcytosine

Cat. No. B1655040
CAS RN: 3083-52-1
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-STUHELBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A pyrimidine nucleoside analog that is used mainly in the treatment of leukemia, especially acute non-lymphoblastic leukemia. Cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. Its actions are specific for the S phase of the cell cycle. It also has antiviral and immunosuppressant properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p472)

Scientific Research Applications

  • PET Imaging Probes for Clinical Trials : Ara-C has been instrumental in the development of PET imaging probes, specifically [18 F]fluoro-arabinofuranosylcytosine (FAC) analogs. These probes have been used in Phase 1 clinical trials, demonstrating Ara-C's utility in developing new diagnostic tools for cancer and other diseases (Mosessian et al., 2014).

  • Structural Studies in Biochemistry : Ara-C has been used to understand the structural impact on enzymes like human topoisomerase I. The study of its incorporation into DNA has provided insights into how certain drugs can alter DNA structure and function, contributing to their therapeutic effects (Chrencik et al., 2003).

  • Molecular Mechanisms in Cancer Treatment : Research involving Ara-C has shed light on its mechanisms of action at the molecular level, such as its effect on DNA methyltransferases in acute myeloid leukemia (AML). These studies help in understanding how Ara-C can induce changes in DNA methylation patterns, which is crucial for developing more effective cancer treatments (Nabel et al., 2017).

  • Development of Improved Drug Formulations : Ara-C has been modified chemically to improve its therapeutic properties, such as enhancing its lipophilicity and bioavailability. These modifications aim to overcome limitations like rapid deactivation and fast clearance from the body, making it more effective for cancer treatment (Liu et al., 2009).

  • Investigating Drug Resistance Mechanisms : Ara-C has been utilized to study the development of drug resistance in cancer cells. Understanding how cancer cells become resistant to Ara-C, such as through alterations in the expression of specific genes like bcl-2, is critical for developing strategies to overcome resistance in leukemia treatment (Gariboldi et al., 2001).

  • Exploring Conjugation with Other Molecules : Ara-C has been conjugated with various molecules like PAMAM dendrimers and PEG to enhance its efficacy against cancer cells. Such research opens new avenues for drug delivery systems and novel therapeutic strategies (Sk et al., 2013).

properties

CAS RN

3083-52-1

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-amino-1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8?/m1/s1

InChI Key

UHDGCWIWMRVCDJ-STUHELBRSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)C2[C@H]([C@@H]([C@H](O2)CO)O)O

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Other CAS RN

147-94-4

sequence

N

synonyms

Ara C
Ara-C
Arabinofuranosylcytosine
Arabinoside, Cytosine
Arabinosylcytosine
Aracytidine
Aracytine
beta Ara C
beta-Ara C
Cytarabine
Cytarabine Hydrochloride
Cytonal
Cytosar
Cytosar U
Cytosar-U
Cytosine Arabinoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arabinofuranosylcytosine
Reactant of Route 2
Arabinofuranosylcytosine
Reactant of Route 3
Arabinofuranosylcytosine
Reactant of Route 4
Arabinofuranosylcytosine
Reactant of Route 5
Arabinofuranosylcytosine
Reactant of Route 6
Arabinofuranosylcytosine

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